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molecular formula C6HCl2IN2 B2360241 2,6-Dichloro-5-iodonicotinonitrile CAS No. 1353087-61-2

2,6-Dichloro-5-iodonicotinonitrile

Cat. No. B2360241
M. Wt: 298.89
InChI Key: XYWZESOQBNMGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716478B2

Procedure details

KF (1.95 g, 33.5 mmol) and CuI (6.40 g, 33.5 mmol) were weighed in a flask, and the mixture was heated with a gas burner while gently shaking under high vacuum until the content becomes a pale-yellow green. After cooling to room temperature, anhydrous DMF (50 ml), anhydrous THF (20 ml) and trimethyl (trifluoromethyl) silane (4.80 g, 33.5 mmol) were added. The mixture was heated to 50° C., and stirred for 21 hrs. A mixed solution of Compound 2,6-dichloro-5-iodonicotinonitrile (5.00 g, 16.7 mmol) in anhydrous DMF (10 ml) anhydrous THF (20 ml) was added dropwise to the above mentioned reaction mixture at 50° C. and stirred for 30 hrs. The reaction mixture was cooled to room temperature, poured into 12% aqueous ammonia, and the mixture was extracted EtOAc. The combined organic layer was concentrated in vacuo and the residue was purified by flash chromatography on silica to afford Compound 2,6-dichloro-5-(trifluoromethyl)nicotinonitrile. (1.5 g, yield: 37.5%). 1H-NMR (400 MHz, DMSO-d6) δ (ppm) 9.12 (s, 1H).
Name
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
6.4 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F-].[K+].C[Si](C)(C)[C:5]([F:8])([F:7])[F:6].[Cl:11][C:12]1[N:19]=[C:18]([Cl:20])[C:17](I)=[CH:16][C:13]=1[C:14]#[N:15].N>CN(C=O)C.[Cu]I.C1COCC1>[Cl:11][C:12]1[N:19]=[C:18]([Cl:20])[C:17]([C:5]([F:8])([F:7])[F:6])=[CH:16][C:13]=1[C:14]#[N:15] |f:0.1|

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
[F-].[K+]
Name
CuI
Quantity
6.4 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C#N)C=C(C(=N1)Cl)I
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
4.8 g
Type
reactant
Smiles
C[Si](C(F)(F)F)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while gently shaking under high vacuum until the content
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated with a gas burner
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 50° C.
STIRRING
Type
STIRRING
Details
stirred for 21 hrs
Duration
21 h
CUSTOM
Type
CUSTOM
Details
reaction mixture at 50° C.
STIRRING
Type
STIRRING
Details
stirred for 30 hrs
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C=C(C(=N1)Cl)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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